1-Boc-Piperazine-2-carboxylic acid
Overview
Description
1-Boc-Piperazine-2-carboxylic acid is a chemical compound with the molecular formula C10H18N2O4 and a molecular weight of 230.26 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .
Mechanism of Action
Target of Action
1-Boc-Piperazine-2-carboxylic acid is a complex organic compound that interacts with various targets in the body. It’s worth noting that piperazine derivatives can act as ligands in coordination chemistry.
Mode of Action
It’s known that carboxylic acids can undergo a variety of reactions, including reduction to primary alcohols, esterification with alcohols, and reaction with ammonia to produce amides. Piperazine, a cyclic organic compound that is part of the structure of this compound, can act as a bidentate ligand in coordination chemistry.
Biochemical Pathways
Pharmacokinetics
Result of Action
It’s known that carboxylic acids and their derivatives are important in biochemical processes.
Action Environment
Biochemical Analysis
Cellular Effects
The cellular effects of 1-Boc-Piperazine-2-carboxylic acid are not well-documented in the literature. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known to undergo Buchwald-Hartwig coupling reactions with aryl halides .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known to be stable under normal conditions .
Preparation Methods
The preparation of 1-Boc-Piperazine-2-carboxylic acid typically involves the reaction of anhydrous piperazine with di-tert-butyl carbonate. This reaction selectively protects one of the nitrogen atoms in piperazine, allowing the other amine group to react . Recent advancements have introduced more efficient synthetic routes using diethylamine as a starting material, which involves chlorination, Boc protection, and cyclization. This method results in higher yields exceeding 93.5%, enhanced purity, and reduced environmental impact, making it suitable for industrial applications .
Chemical Reactions Analysis
1-Boc-Piperazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Buchwald-Hartwig coupling reactions with aryl halides.
Oxidation and Reduction: The compound can be reduced to primary alcohols or oxidized to form other derivatives.
Esterification and Amidation: It can react with alcohols to form esters and with ammonia to produce amides.
Common reagents used in these reactions include CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base for coupling reactions . Major products formed from these reactions include arylpiperazine derivatives and other biologically active compounds .
Scientific Research Applications
1-Boc-Piperazine-2-carboxylic acid is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
1-Boc-Piperazine-2-carboxylic acid can be compared with other similar compounds, such as:
4-Boc-piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative used in similar synthetic applications.
1,4-Di-Boc-piperazine-2-carboxylic acid: A compound with two Boc-protecting groups, offering additional protection for complex synthetic routes.
Piperazine-2-carboxylic acid dihydrochloride: A non-Boc-protected derivative used in different chemical reactions.
The uniqueness of this compound lies in its selective protection of one nitrogen atom, allowing for versatile synthetic applications while maintaining high yields and purity .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-4-11-6-7(12)8(13)14/h7,11H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFEHGMWPHBSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626353 | |
Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214196-85-6 | |
Record name | 1-(tert-Butoxycarbonyl)piperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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